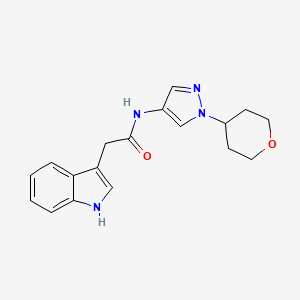

![molecular formula C8H6F3NO3 B2991419 Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- CAS No. 1005171-56-1](/img/structure/B2991419.png)

Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

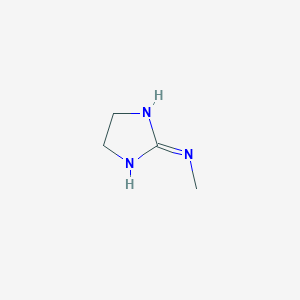

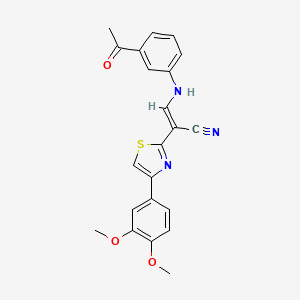

“Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-” is a complex organic compound. It contains an acetic acid moiety, which is a simple carboxylic acid with the formula CH3COOH . The compound also contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group is attached to a pyridine ring, which is a basic heterocyclic aromatic ring with the formula C5H5N .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group into the pyridine ring, followed by the attachment of the acetic acid moiety. Trifluoroacetic acid is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoromethyl group attached to the pyridine ring, and the acetic acid moiety attached via an oxygen atom . The trifluoromethyl group is highly electronegative, which could influence the overall properties of the molecule .Chemical Reactions Analysis

The trifluoromethyl group is often used in chemical reactions to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . The acetic acid moiety could also participate in various reactions, given its acidic nature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its constituent groups. For instance, trifluoroacetic acid is a colorless liquid with a vinegar-like odor . It is a stronger acid than acetic acid, having an acid ionisation constant, Ka, that is approximately 34,000 times higher .Wissenschaftliche Forschungsanwendungen

I have conducted several searches to gather information on the scientific research applications of “Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-”. However, the search results do not provide a clear and detailed list of six to eight unique applications. The information available is quite general and does not allow for a comprehensive analysis as requested.

- Synthesis of Fluazifop : It is used as a key intermediate for the synthesis of fluazifop, an agricultural chemical .

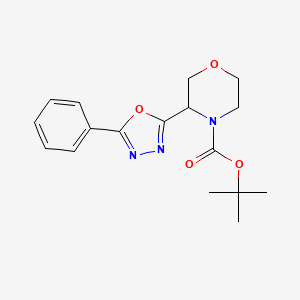

- Preparation of Oxadiazole Derivatives : It is utilized in the preparation of oxadiazole derivatives which act as microbicides .

- Fungicidal Activity : Pyrimidinamine derivatives, which may include this compound, have shown excellent fungicidal activity .

Wirkmechanismus

Mode of Action

It’s known that pyridine derivatives can act as ligands, binding to various enzymes and receptors, and influencing their activity . The trifluoromethyl group may enhance the compound’s lipophilicity, potentially affecting its interaction with biological targets .

Biochemical Pathways

Pyridine derivatives are involved in a wide range of biochemical processes, but without specific target information, it’s challenging to predict the exact pathways this compound might affect .

Pharmacokinetics

The presence of the trifluoromethyl group may enhance the compound’s lipophilicity, potentially influencing its absorption and distribution .

Result of Action

Given the lack of specific target and pathway information, it’s difficult to predict the precise effects of this compound at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with biological targets .

Eigenschaften

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-3-yl]oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)6-2-1-5(3-12-6)15-4-7(13)14/h1-3H,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNWKSJDCNIRCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OCC(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2991344.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2991347.png)

![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2991351.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2991354.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-butenyl N-(4-chlorophenyl)carbamate](/img/structure/B2991356.png)

![2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2991357.png)

![2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2991358.png)

![N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2991359.png)